molecular formula C10H18Cl2N4 B1402629 N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride CAS No. 1361116-06-4

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B1402629
CAS No.: 1361116-06-4
M. Wt: 265.18 g/mol
InChI Key: ZMIAARWMGJGYPW-UHFFFAOYSA-N
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Description

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazine derivatives have been studied for their anti-tubercular activity .

Safety and Hazards

As with any chemical compound, handling “N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride” would require appropriate safety measures. This typically includes avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, further studies could be conducted to evaluate its efficacy and safety in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation using cobalt, ruthenium, or nickel-based nanocatalysts. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various sulfonium salts for cyclization reactions. The conditions often involve basic environments and the use of nanocatalysts .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, spiropiperidines, and piperidinones. These products are often used as intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Piperazinopyrrolidinones
  • Substituted piperazines
  • Spiropiperidines

Uniqueness

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is unique due to its specific structure and the presence of both piperidine and pyrazine moieties. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-3-2-4-12-5-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIAARWMGJGYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 2
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 3
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 4
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 5
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Reactant of Route 6
N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

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